(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine
CAS No.:
Cat. No.: VC17619282
Molecular Formula: C9H11F2NS
Molecular Weight: 203.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11F2NS |
|---|---|
| Molecular Weight | 203.25 g/mol |
| IUPAC Name | (1S)-1-[4-(difluoromethylsulfanyl)phenyl]ethanamine |
| Standard InChI | InChI=1S/C9H11F2NS/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9H,12H2,1H3/t6-/m0/s1 |
| Standard InChI Key | WXWQNZDMLQXMKZ-LURJTMIESA-N |
| Isomeric SMILES | C[C@@H](C1=CC=C(C=C1)SC(F)F)N |
| Canonical SMILES | CC(C1=CC=C(C=C1)SC(F)F)N |
Introduction
(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine is an organic compound with a unique structure that includes a difluoromethyl group attached to a phenyl ring via a sulfur atom, and an ethanamine moiety. This compound is of interest in both medicinal chemistry and materials science due to its distinctive functional groups, which influence its reactivity and biological properties.
Functional Groups and Reactivity
The compound features an amine group, which can participate in nucleophilic substitution reactions, and a difluoromethylsulfanyl moiety, which can engage in electrophilic aromatic substitution. The sulfur atom may also facilitate redox reactions, potentially leading to the formation of sulfoxides or sulfones under oxidative conditions.
Synthesis Methods
The synthesis of (1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine typically involves multiple steps, starting from commercially available precursors. A common approach includes:
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Formation of the Difluoromethyl Sulfanyl Intermediate: This involves introducing a difluoromethyl group to a sulfanylphenyl precursor using difluoromethylating agents under controlled conditions.
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Coupling with Ethanamine: The intermediate is then coupled with ethanamine under suitable conditions, often involving catalysts and specific solvents.
Medicinal Chemistry
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Neuropharmacology: The compound's structural features make it a candidate for drug development, particularly in treating neurological disorders. Its interaction with neurotransmitter systems suggests potential applications as a therapeutic agent.
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Anticancer Activity: Difluoromethyl compounds have shown cytotoxic effects against various cancer cell lines, making them candidates for anticancer drug development.
Materials Science
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Polymer Chemistry: Incorporating difluoromethyl groups into polymer matrices can enhance material properties such as thermal stability and chemical resistance.
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Coatings and Surface Modifications: Compounds like (1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine are studied for their potential use in coatings requiring low surface energy and high durability.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-1-(4-(difluoromethyl)phenyl)ethan-1-amine | Enantiomeric form without sulfur | |
| (R)-1-(4-(methylthio)phenyl)ethan-1-amine | Contains methylthio instead of difluoromethylsulfanyl | |
| (E)-1-(4-fluoro-2-hydroxyphenyl)ethanone | Different functional groups leading to varied reactivity |
Biological Activity
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Antimicrobial Activity: Derivatives of compounds with similar structures exhibit varying degrees of antibacterial activity. The difluoromethyl sulfanyl group may enhance interaction with bacterial targets.
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Antichlamydial Activity: Specific structural features are crucial for efficacy against Chlamydia species, suggesting potential applications for this compound.
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